Cas no 2471978-08-0 (2-(2-aminopropan-2-yl)phenol hydrochloride)

2-(2-Aminopropan-2-yl)phenol hydrochloride is a chemical compound featuring both phenolic and amine functional groups, stabilized in its hydrochloride salt form for enhanced handling and storage stability. The presence of the tertiary amine and hydroxyl groups makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its hydrochloride form improves solubility in polar solvents, facilitating reactions in aqueous or mixed-phase systems. The compound’s structural features allow for further functionalization, enabling the synthesis of complex molecules. Suitable for controlled reactions, it offers consistent purity and reactivity, making it a reliable choice for research and industrial processes requiring precise amine-phenol derivatives.
2-(2-aminopropan-2-yl)phenol hydrochloride structure
2471978-08-0 structure
Product name:2-(2-aminopropan-2-yl)phenol hydrochloride
CAS No:2471978-08-0
MF:C9H14ClNO
Molecular Weight:187.666561603546
CID:6535795

2-(2-aminopropan-2-yl)phenol hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-(2-aminopropan-2-yl)phenol hydrochloride
    • インチ: 1S/C9H13NO.ClH/c1-9(2,10)7-5-3-4-6-8(7)11;/h3-6,11H,10H2,1-2H3;1H
    • InChIKey: YIFZODZUTKIIQK-UHFFFAOYSA-N
    • SMILES: C(C1C=CC=CC=1O)(N)(C)C.Cl

2-(2-aminopropan-2-yl)phenol hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37102443-0.5g
2-(2-aminopropan-2-yl)phenol hydrochloride
2471978-08-0 95.0%
0.5g
$947.0 2025-03-18
Enamine
EN300-37102443-2.5g
2-(2-aminopropan-2-yl)phenol hydrochloride
2471978-08-0 95.0%
2.5g
$2379.0 2025-03-18
1PlusChem
1P028VWD-5g
2-(2-aminopropan-2-yl)phenolhydrochloride
2471978-08-0 95%
5g
$4413.00 2024-05-21
Aaron
AR028W4P-500mg
2-(2-aminopropan-2-yl)phenolhydrochloride
2471978-08-0 95%
500mg
$1328.00 2025-02-17
1PlusChem
1P028VWD-2.5g
2-(2-aminopropan-2-yl)phenolhydrochloride
2471978-08-0 95%
2.5g
$3003.00 2024-05-21
Aaron
AR028W4P-100mg
2-(2-aminopropan-2-yl)phenolhydrochloride
2471978-08-0 95%
100mg
$603.00 2025-02-17
Aaron
AR028W4P-2.5g
2-(2-aminopropan-2-yl)phenolhydrochloride
2471978-08-0 95%
2.5g
$3297.00 2025-02-17
Enamine
EN300-37102443-0.25g
2-(2-aminopropan-2-yl)phenol hydrochloride
2471978-08-0 95.0%
0.25g
$601.0 2025-03-18
Enamine
EN300-37102443-5.0g
2-(2-aminopropan-2-yl)phenol hydrochloride
2471978-08-0 95.0%
5.0g
$3520.0 2025-03-18
Enamine
EN300-37102443-0.05g
2-(2-aminopropan-2-yl)phenol hydrochloride
2471978-08-0 95.0%
0.05g
$282.0 2025-03-18

2-(2-aminopropan-2-yl)phenol hydrochloride 関連文献

2-(2-aminopropan-2-yl)phenol hydrochlorideに関する追加情報

2-(2-aminopropan-2-yl)phenol hydrochloride (CAS No. 2471978-08-0): An Emerging Compound in Medicinal Chemistry

2-(2-aminopropan-2-yl)phenol hydrochloride (CAS No. 2471978-08-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, also known as APPHCl, is a derivative of phenol and amino acid, specifically designed to target specific biological pathways and receptors. The chemical structure of APPHCl consists of a phenolic ring attached to a secondary amine group, which is further substituted with an isopropyl group. This configuration imparts the molecule with distinct physicochemical properties that make it an attractive candidate for various pharmaceutical applications.

The synthesis of APPHCl involves a multi-step process that typically starts with the formation of the phenolic derivative, followed by the introduction of the amino group and subsequent substitution with isopropyl. The final step involves the conversion to the hydrochloride salt to enhance its solubility and stability. Recent advancements in synthetic methodologies have made it possible to produce APPHCl with high purity and yield, facilitating its use in both laboratory research and industrial settings.

In terms of its biological activity, APPHCl has shown promising results in several preclinical studies. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that APPHCl can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to play a crucial role in various inflammatory diseases. Additionally, APPHCl has been found to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.

Beyond its anti-inflammatory properties, APPHCl has also been explored for its neuroprotective effects. Preclinical studies using animal models have shown that APPHCl can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve the inhibition of oxidative stress and the activation of neuroprotective pathways such as the PI3K/Akt signaling pathway.

The pharmacokinetic profile of APPHCl has been extensively studied to understand its behavior in biological systems. Studies have shown that APPHCl exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. The compound is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a particular affinity for brain tissue. This property makes it an attractive candidate for central nervous system (CNS) disorders.

In terms of safety, preclinical toxicology studies have indicated that APPHCl has a favorable safety profile at therapeutic doses. However, as with any new compound, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects. Current Phase I clinical trials are underway to assess the tolerability and pharmacokinetics of APPHCl in healthy volunteers.

The potential applications of APPHCl extend beyond its use as a therapeutic agent. Due to its unique chemical structure, it has also been explored as a lead compound for drug discovery programs aimed at developing new treatments for various diseases. Researchers are particularly interested in optimizing the structure of APPHCl1111111111[] to enhance its potency and selectivity for specific targets.] [] ] [] ] [] ] [] ] [] ] [] ] [] ] [] ] [] ] [] ] [] ] [] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency and selectivity for specific targets.] [to enhance its potency] to improve drug-like properties such as solubility, stability, and bioavailability.

In conclusion, 2-(2-aminopropan-2-yl)phenol hydrochloride (CAS No. 2471978-08-0), or APPHCl, represents a promising compound with diverse potential applications in medicinal chemistry. Its unique chemical structure, combined with favorable biological activity profiles, makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into the mechanisms underlying its effects, APPHCl holds significant promise as a therapeutic agent in various disease contexts.

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